Nitrocaramiphen hydrochloride

Description

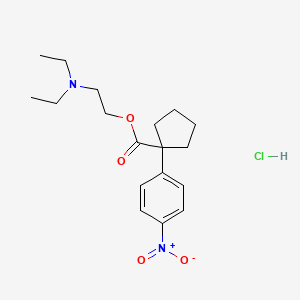

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQWACGTGFICFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Nitrocaramiphen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocaramiphen hydrochloride is a potent and selective competitive antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience research.

Core Mechanism of Action

This compound functions as a muscarinic antagonist with a notable selectivity for the M1 subtype over the M2 subtype.[1][2][3] As a competitive antagonist, it binds to the same site as the endogenous neurotransmitter acetylcholine on the M1 receptor, but its binding does not activate the receptor. Instead, it blocks acetylcholine from binding, thereby inhibiting the receptor's downstream signaling cascade. This antagonistic action has been shown to completely abolish the hyperpolarizing effect induced by muscarine, a classic M1 receptor agonist.[4][5] The selectivity of nitrocaramiphen for the M1 receptor is a key feature, suggesting its potential for more targeted therapeutic applications with fewer off-target effects compared to non-selective muscarinic antagonists.

Quantitative Pharmacological Data

The binding affinity of this compound for muscarinic receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.[6]

| Compound | Receptor Subtype | Inhibition Constant (Ki) [nM] | Selectivity (M2 Ki / M1 Ki) |

| Nitrocaramiphen | M1 | 5.52 | 71-fold |

| M2 | 392 | ||

| Caramiphen (B1668299) | M1 | 1.2 | 26-fold |

| M2 | 31.2 | ||

| Pirenzepine (Reference) | M1 | 5.21 | ~10-fold |

Data sourced from Hudkins et al., 1991, J Med Chem.[2]

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response.

As a competitive antagonist, this compound blocks the initial step of this cascade by preventing acetylcholine from binding to and activating the M1 receptor.

Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Nitrocaramiphen.

Experimental Protocols

The quantitative data for this compound's binding affinity was determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.

Objective: To determine the inhibition constant (Ki) of this compound for the M1 and M2 muscarinic receptors.

Materials:

-

Receptor Source: Homogenates of tissues or cell lines expressing the target muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Test Compound: this compound.

-

Displacer: A high concentration of a non-radiolabeled, non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: The receptor-expressing tissue or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions set up in triplicate:

-

Total Binding: Contains the membrane preparation, the radioligand, and assay buffer.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of the displacer (e.g., atropine).

-

Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.

-

The data from the competitive binding wells are used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a well-characterized M1-selective muscarinic antagonist. Its mechanism of action is rooted in its competitive binding to the M1 receptor, thereby inhibiting the Gq-mediated signaling cascade. The quantitative data on its binding affinity, combined with a clear understanding of the experimental protocols used for its characterization, provides a solid foundation for its use as a research tool and for the exploration of its therapeutic potential. This guide has synthesized the available technical information to provide a comprehensive resource for professionals in the field.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. eprints.usm.my [eprints.usm.my]

- 5. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 6. simpleandpractical.com [simpleandpractical.com]

Nitrocaramiphen Hydrochloride: A Technical Overview of its M1 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrocaramiphen hydrochloride is a potent antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, demonstrating high affinity for this subtype. Research indicates a significant selectivity for the M1 receptor over the M2 subtype, positioning it as a valuable tool for investigating M1 receptor function and as a potential lead compound in drug discovery programs targeting cognitive disorders and other conditions involving cholinergic pathways. This document provides a comprehensive overview of the available data on the M1 receptor selectivity of nitrocaramiphen, including its binding affinity, comparative analysis with related compounds, and the underlying signaling pathways. While extensive data across all muscarinic subtypes is limited in publicly accessible literature, this guide consolidates the current understanding of nitrocaramiphen's interaction with the M1 receptor.

Introduction to Muscarinic Receptors and the Significance of M1 Selectivity

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes have been identified (M1-M5), each with distinct tissue distributions and signaling mechanisms. The M1 receptor is predominantly expressed in the cerebral cortex and hippocampus, regions crucial for learning and memory. Consequently, M1-selective antagonists are of significant interest for the symptomatic treatment of neurological conditions such as Alzheimer's disease and cognitive impairments associated with schizophrenia.

Binding Affinity Profile of this compound

Radioligand binding assays have been employed to determine the affinity of nitrocaramiphen for muscarinic receptor subtypes. The available data primarily focuses on its interaction with M1 and M2 receptors.

Table 1: Muscarinic Receptor Binding Affinities of Nitrocaramiphen and Reference Compounds

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M2 Selectivity Ratio |

| Nitrocaramiphen | 5.52[1] | Data not available | Data not available | Data not available | Data not available | > Pirenzepine[1] |

| Caramiphen (B1668299) | 1.2[1] | ~31.2* | Data not available | Data not available | Data not available | 26[1] |

| Pirenzepine | 5.21[1] | Data not available | Data not available | Data not available | Data not available | - |

Nitrocaramiphen demonstrates a high affinity for the M1 receptor with a reported Ki value of 5.52 nM[1]. Studies indicate that it possesses greater selectivity for the M1 receptor over the M2 receptor than the prototypical M1-selective antagonist, pirenzepine[1]. The parent compound, caramiphen, exhibits a 26-fold selectivity for the M1 receptor over the M2 receptor[1]. The para-nitro substitution in nitrocaramiphen is suggested to decrease affinity for the M2 receptor, likely enhancing its M1 selectivity, though a precise selectivity ratio is not available in the literature reviewed[1].

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation. As an antagonist, nitrocaramiphen blocks the initial step of this cascade by preventing agonist binding to the M1 receptor.

Experimental Protocols

While specific, detailed protocols for the determination of nitrocaramiphen's binding affinity are not fully available, a general methodology for a competitive radioligand binding assay is described below. This represents a standard approach used in the field to characterize receptor-ligand interactions.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (nitrocaramiphen) for a specific receptor subtype (e.g., M1).

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the M1 receptor (e.g., [3H]-Pirenzepine or [3H]-N-methylscopolamine).

-

Test Compound: this compound dissolved in an appropriate vehicle.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (nitrocaramiphen). A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist is used to determine non-specific binding.

-

Equilibration: The incubation is carried out for a sufficient time at a specific temperature to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Data

Currently, there is a lack of publicly available functional data for this compound at any of the muscarinic receptor subtypes. Functional assays, such as calcium imaging or inositol phosphate (B84403) accumulation assays, would be necessary to determine its functional potency (e.g., EC50 or IC50) and efficacy (e.g., Emax) as an antagonist. Such data would be critical to fully characterize its pharmacological profile and its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a high-affinity M1 muscarinic receptor antagonist with demonstrated selectivity over the M2 subtype. Its pharmacological profile makes it a valuable research tool for elucidating the role of M1 receptors in physiological and pathological processes. However, a comprehensive understanding of its selectivity and functional activity is currently limited by the lack of available data for the M3, M4, and M5 receptor subtypes, as well as the absence of functional assay results. Future research should focus on:

-

Determining the binding affinities of nitrocaramiphen for the M2, M3, M4, and M5 muscarinic receptors to establish a complete selectivity profile.

-

Conducting functional assays to characterize its antagonist potency and efficacy at all five muscarinic receptor subtypes.

-

Investigating its in vivo efficacy in animal models of cognitive dysfunction.

A more complete dataset will be instrumental in fully evaluating the therapeutic potential of nitrocaramiphen and guiding the development of next-generation M1-selective compounds.

References

Nitrocaramiphen Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the research applications of Nitrocaramiphen hydrochloride, a potent and selective muscarinic acetylcholine (B1216132) receptor antagonist. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its role in cellular signaling pathways.

Core Research Applications

This compound is primarily utilized in neuroscience research as a selective antagonist for the M1 muscarinic acetylcholine receptor (mAChR M1). Its high affinity and selectivity for the M1 subtype over the M2 subtype make it a valuable tool for dissecting the physiological and pathological roles of M1 receptor signaling in the central nervous system.[1] Research applications include:

-

Investigating the role of M1 receptors in learning and memory: M1 receptors are highly expressed in brain regions associated with cognitive function, such as the cerebral cortex and hippocampus. This compound can be used to block M1 receptor activity and assess the impact on cognitive processes in various experimental models.

-

Elucidating the pathophysiology of neurological disorders: Dysregulation of M1 receptor signaling has been implicated in conditions like Alzheimer's disease and schizophrenia. This compound serves as a pharmacological probe to study the consequences of M1 receptor blockade and to explore its potential as a therapeutic target.

-

Differentiating between muscarinic receptor subtypes: The selectivity of this compound allows researchers to isolate and study the specific functions of the M1 receptor in the presence of other muscarinic receptor subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins (Gαq). Upon binding of the endogenous agonist acetylcholine, M1 receptors activate a signaling cascade that leads to various cellular responses. This compound, by binding to the same site as acetylcholine, prevents this activation and blocks the downstream signaling pathway.

The canonical M1 receptor signaling pathway involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]

Quantitative Data

The binding affinity of this compound for muscarinic receptors is determined through competitive radioligand binding assays. The following table summarizes the available quantitative data for Nitrocaramiphen and the prototypical M1-selective antagonist, pirenzepine.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (M1 vs. M2) | Reference |

| Nitrocaramiphen | M1 | 5.52 | 71-fold | [1] |

| M2 | ~392 | [1] | ||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available | |||

| Pirenzepine | M1 | 5.21 | > M2 | [1] |

Note: The Ki value for Nitrocaramiphen at the M2 receptor was calculated based on the reported 71-fold selectivity from the M1 Ki value.

Experimental Protocols

The characterization of this compound's binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology adapted from standard protocols for muscarinic receptor binding.[4][5][6]

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 muscarinic receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Competitor: this compound.

-

Non-specific binding control: Atropine (B194438) (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the M1 receptor to a high density.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.[4]

-

Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Competitive Binding Assay:

-

In a 96-well microplate, set up the following experimental conditions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of atropine (e.g., 1 µM), and membrane preparation.

-

Competition: Assay buffer, radioligand, a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the M1 muscarinic receptor signaling pathway and the point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

References

- 1. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride (CAS No: 98636-73-8).[1][2] The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 1-(4-nitrophenyl)cyclopentanecarboxylic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt. This document outlines detailed, representative experimental protocols, summarizes key data in tabular format, and includes visualizations of the reaction pathway and experimental workflow to support research and development activities.

Chemical Properties and Data

A summary of the key chemical properties for the target compound and its principal intermediate is provided below.

Table 1: Physicochemical Properties of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride

| Property | Value | Reference |

| CAS Number | 98636-73-8 | [1][2] |

| Molecular Formula | C18H27ClN2O4 | [2] |

| Molecular Weight | 370.9 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Solubility | Slightly soluble in water | [1] |

Table 2: Properties of 1-(4-nitrophenyl)cyclopentanecarboxylic acid

| Property | Value | Reference |

| CAS Number | 52648-77-8 | [3] |

| Molecular Formula | C12H13NO4 | [3][4] |

| Molecular Weight | 235.24 g/mol | [3] |

Synthetic Pathway

The synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride can be logically approached in two main stages:

-

Synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid: This intermediate is synthesized via the alkylation of 4-nitrophenylacetonitrile (B121139) with 1,4-dibromobutane (B41627), followed by acidic hydrolysis of the resulting nitrile. This method is analogous to the preparation of similar 1-phenylcyclopentane carboxylic acids.[5]

-

Esterification and Salt Formation: The synthesized carboxylic acid is then esterified with 2-diethylaminoethanol. A common method to facilitate this is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, followed by reaction with the alcohol. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

The overall synthetic scheme is depicted below.

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis.

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid

-

Alkylation of 4-nitrophenylacetonitrile:

-

To a stirred solution of 4-nitrophenylacetonitrile in a suitable aprotic solvent such as DMSO, add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

After the initial reaction, slowly add 1,4-dibromobutane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with water and extract the product, 1-(4-nitrophenyl)cyclopentanecarbonitrile, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis of 1-(4-nitrophenyl)cyclopentanecarbonitrile:

-

The crude nitrile is refluxed in a strong acidic solution (e.g., a mixture of sulfuric acid and water) until the hydrolysis is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).

-

Cool the reaction mixture and extract the carboxylic acid product with an appropriate organic solvent.

-

The product can be purified by recrystallization from a suitable solvent system.

-

Step 2: Synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride

-

Formation of the Acid Chloride:

-

Suspend 1-(4-nitrophenyl)cyclopentanecarboxylic acid in an inert solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise to the suspension at room temperature.

-

Reflux the mixture until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

-

Esterification:

-

Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add a solution of 2-diethylaminoethanol in the same solvent dropwise.

-

Allow the reaction to proceed to completion.

-

Wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted acid chloride and HCl byproduct.

-

Dry the organic layer and concentrate to yield the crude ester free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude ester in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General experimental workflow for the two-step synthesis.

Data Summary Tables

The following tables should be populated with experimental data upon synthesis.

Table 3: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a. Alkylation | 4-Nitrophenylacetonitrile, 1,4-Dibromobutane, NaH | DMSO | 0 - RT | 12 | Data to be determined |

| 1b. Hydrolysis | 1-(4-nitrophenyl)cyclopentanecarbonitrile, H2SO4/H2O | - | Reflux | 24 | Data to be determined |

| 2a. Esterification | 1-(4-nitrophenyl)cyclopentanecarboxylic acid, SOCl2, 2-Diethylaminoethanol | Dichloromethane | 0 - RT | 4 | Data to be determined |

| 2b. Salt Formation | Ester Free Base, HCl | Diethyl Ether | 0 - RT | 1 | Data to be determined |

Table 4: Analytical Data for 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride

| Analysis | Expected Result | Experimental Data |

| Melting Point (°C) | To be determined | Data to be recorded |

| ¹H NMR | Characteristic peaks for aromatic, cyclopentyl, and diethylaminoethyl groups | Spectrum to be acquired |

| ¹³C NMR | Characteristic peaks for all carbon environments | Spectrum to be acquired |

| Mass Spec (m/z) | [M+H]⁺ corresponding to the free base | Spectrum to be acquired |

| IR (cm⁻¹) | Ester C=O stretch, NO₂ stretches | Spectrum to be acquired |

Disclaimer

The experimental protocols described herein are representative and based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All procedures should be carried out by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

References

- 1. 2-DIETHYLAMINOETHYL 1-(4-NITROPHENYL)CYCLOPENTANECARBOXYLATE HYDROCHLORIDE CAS#: 98636-73-8 [m.chemicalbook.com]

- 2. Nitrocaramiphen hydrochloride | C18H27ClN2O4 | CID 25102587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-NITROPHENYL)CYCLOPENTANE-1-CARBOXYLICACID | 52648-77-8 [chemicalbook.com]

- 4. 1-(4-Nitrophenyl)cyclopentanecarboxylic acid | C12H13NO4 | CID 2853078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

Nitrocaramiphen Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocaramiphen hydrochloride is a synthetic, selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. This document provides a comprehensive overview of the discovery, history, and key scientific data related to this compound. It includes a summary of its chemical properties, the historical context of its development as a para-substituted analog of the anticholinergic drug caramiphen (B1668299), and its binding affinity for muscarinic receptor subtypes. Detailed methodologies for the key experiments that have been instrumental in characterizing Nitrocaramiphen are presented, along with a visualization of its mechanism of action at the cellular level. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction and Historical Context

The discovery of Nitrocaramiphen is rooted in the broader history of research into anticholinergic compounds, particularly the development of analogs of Caramiphen. Caramiphen, an anticholinergic drug, has been utilized in the treatment of Parkinson's disease and as a cough suppressant.[1] The exploration of para-substituted analogues of Caramiphen in the early 1990s was driven by an effort to understand the structure-activity relationships that govern binding affinity and selectivity for different muscarinic receptor subtypes.

Nitrocaramiphen emerged from a study by Hudkins and colleagues in 1991, which aimed to investigate the impact of aromatic substitution on the muscarinic receptor binding profile of Caramiphen analogues.[2] In this research, the nitro-derivative, Nitrocaramiphen, was synthesized and identified as a potent and selective antagonist for the M1 muscarinic receptor subtype. A subsequent study in 1993 further solidified its characterization as a potent, competitive, and M1 receptor-selective agent.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride |

| Molecular Formula | C18H27ClN2O4 |

| Molecular Weight | 370.88 g/mol |

| CAS Number | 98636-73-8 |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not available in the public domain, its synthesis was first described as part of a broader effort to create para-substituted caramiphen analogues. The general approach would involve the esterification of 1-(4-nitrophenyl)cyclopentanecarboxylic acid with 2-(diethylamino)ethanol, followed by conversion to the hydrochloride salt.

Mechanism of Action: M1 Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gq signaling pathway.

Upon activation by the endogenous agonist acetylcholine (ACh), the M1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including neuronal excitability and cognitive functions.

Nitrocaramiphen, by binding to the M1 receptor, prevents acetylcholine from binding and initiating this signaling cascade.

Quantitative Data

The primary quantitative data available for this compound relates to its binding affinity for muscarinic receptor subtypes, as determined by radioligand binding assays.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M1/M2 Selectivity Ratio |

| Nitrocaramiphen | 5.5 | 390 | 71 |

| Caramiphen | 1.2 | 31 | 26 |

| Pirenzepine | 5.21 | - | - |

Data from Hudkins et al., 1991.[2]

As of the latest available data, specific IC50 values from functional assays for this compound have not been widely published.

Experimental Protocols

The characterization of this compound has relied on established experimental techniques in pharmacology. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure based on standard methods used for determining the binding affinity of compounds to muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Nitrocaramiphen for M1 and M2 muscarinic receptors.

Materials:

-

Cell membranes expressing human M1 or M2 muscarinic receptors.

-

Radioligand: [3H]-Pirenzepine (for M1) or [3H]-AF-DX 384 (for M2).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of atropine (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of the radioligand to each well.

-

Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Nitrocaramiphen (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Phosphoinositide Turnover Assay (Functional Antagonism)

This generalized protocol is used to assess the functional antagonism of Nitrocaramiphen at the M1 receptor by measuring its ability to inhibit agonist-induced phosphoinositide turnover.

Objective: To determine the IC50 of Nitrocaramiphen for the inhibition of acetylcholine-stimulated phosphoinositide turnover in cells expressing M1 receptors.

Materials:

-

Cell line expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells).

-

[3H]-myo-inositol.

-

Cell culture medium.

-

Agonist: Acetylcholine or Carbachol.

-

Antagonist: this compound.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Elution buffers.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Labeling: Culture CHO-M1 cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add the muscarinic agonist (e.g., carbachol) to the cells and incubate for a further period (e.g., 30-60 minutes) to stimulate phosphoinositide hydrolysis.

-

Lysis: Terminate the reaction by adding ice-cold lysis buffer (e.g., perchloric acid or trichloroacetic acid).

-

Extraction of Inositol Phosphates: Collect the cell lysates and neutralize them.

-

Chromatographic Separation: Apply the neutralized lysates to anion exchange columns. Wash the columns and then elute the inositol phosphates (IPs) with an appropriate elution buffer (e.g., ammonium (B1175870) formate/formic acid).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity of the [3H]-inositol phosphates using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IPs produced against the concentration of Nitrocaramiphen. Determine the IC50 value, which is the concentration of Nitrocaramiphen that causes a 50% inhibition of the agonist-induced IP accumulation, using non-linear regression.

References

The Role of Nitrocaramiphen Hydrochloride in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocaramiphen hydrochloride is a potent and selective muscarinic M1 receptor antagonist that has garnered interest within the neuroscience community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a resource for researchers and drug development professionals investigating the role of M1 receptor modulation in neurological disorders.

Introduction

The cholinergic system, and in particular the muscarinic acetylcholine (B1216132) receptors, play a crucial role in regulating a wide array of physiological functions in the central nervous system, including learning, memory, and cognition.[1][2] The M1 muscarinic acetylcholine receptor subtype is highly expressed in the hippocampus and cortex, areas of the brain critical for cognitive processes.[1] Consequently, the M1 receptor has emerged as a promising therapeutic target for various neurological and psychiatric disorders characterized by cholinergic deficits, such as Alzheimer's disease.[2][3][4] this compound, a derivative of the anticholinergic agent caramiphen (B1668299), has been identified as a selective antagonist of the M1 receptor.[5] This guide will delve into the technical details of its pharmacological properties and the scientific basis for its potential utility in neuroscience research.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the M1 muscarinic receptor. Its binding profile has been primarily established through competitive radioligand binding assays.

Muscarinic Receptor Binding Affinity

The primary mechanism of action of this compound is its competitive antagonism of the M1 muscarinic acetylcholine receptor. Research has demonstrated its potent binding affinity for this receptor subtype.

| Receptor | Ligand | Ki (nM) | Selectivity | Reference |

| M1 | Nitrocaramiphen | 5.52 | 71-fold vs. M2 | Hudkins et al., 1991 |

| M1 | Pirenzepine (Reference) | 5.21 | - | Hudkins et al., 1991 |

| M1 | Caramiphen (Parent Compound) | 1.2 | 26-fold vs. M2 | Hudkins et al., 1991 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Sigma Receptor Binding

In addition to its activity at muscarinic receptors, some M1-selective antagonists, including caramiphen analogues, have been shown to interact with sigma receptors. The sigma-1 and sigma-2 receptors are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered potential targets for therapeutic intervention in several CNS disorders.[6] While the precise affinity of this compound for sigma receptor subtypes has not been extensively quantified in publicly available literature, this interaction represents an important area for further investigation to fully elucidate its pharmacological profile.

Mechanism of Action

This compound functions as a competitive antagonist at the M1 muscarinic receptor. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By blocking the binding of acetylcholine, it inhibits the downstream signaling cascade initiated by M1 receptor activation.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[7] Upon activation by an agonist like acetylcholine, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. Blockade of the M1 receptor by this compound prevents this cascade from occurring.[7][8]

Caption: M1 Muscarinic Receptor Signaling Pathway and Blockade by this compound.

Experimental Protocols

The characterization of this compound's binding affinity has been primarily achieved through radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

Materials:

-

Radioligand: [³H]-pirenzepine or [³H]-N-methylscopolamine (a non-selective muscarinic antagonist).

-

Membrane Preparation: Homogenates from tissues or cells expressing the M1 muscarinic receptor (e.g., rat cerebral cortex).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-labeled antagonist is added.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: A generalized workflow for a competitive radioligand binding assay.

Potential Applications in Neuroscience Research

The high selectivity of this compound for the M1 receptor makes it a valuable tool for investigating the role of this specific receptor subtype in various neurological processes.

-

Probing Cognitive Function: Its use in preclinical models can help elucidate the contribution of M1 receptor signaling to learning and memory.

-

Investigating Neurodegenerative Diseases: As a selective antagonist, it can be used to study the consequences of M1 receptor blockade in models of diseases like Alzheimer's, where cholinergic dysfunction is a key pathological feature.

-

Drug Development: this compound can serve as a reference compound in the development of novel M1 receptor-targeted therapeutics, including agonists, partial agonists, and positive allosteric modulators.

Synthesis

Conclusion and Future Directions

This compound is a potent and selective M1 muscarinic receptor antagonist with significant potential as a research tool in neuroscience. Its well-defined interaction with a key receptor in cognition makes it valuable for dissecting the complexities of the cholinergic system. Future research should focus on a more comprehensive characterization of its binding profile across all muscarinic receptor subtypes and other relevant CNS targets. Furthermore, preclinical studies investigating its in vivo efficacy and pharmacokinetic profile in animal models of neurological disorders are warranted to fully assess its therapeutic potential. The development of a detailed and accessible synthesis protocol would also facilitate its wider use in the research community.

References

- 1. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 4. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

Nitrocaramiphen Hydrochloride: A Technical Guide to its Function as a Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocaramiphen hydrochloride is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. This technical guide provides a comprehensive overview of its binding characteristics and the experimental methodologies used to determine them. While detailed functional data across all muscarinic receptor subtypes remains limited in publicly accessible literature, this document consolidates the available information on its binding affinity and outlines the standard experimental protocols relevant to its characterization as a muscarinic antagonist. The guide includes structured data tables, detailed experimental workflows, and signaling pathway diagrams to facilitate a deeper understanding of nitrocaramiphen's pharmacological profile.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are involved in a diverse range of physiological functions, making them attractive therapeutic targets for various diseases. The M1 receptor, in particular, is implicated in cognitive processes, and its modulation is a key area of interest in the development of treatments for neurological disorders.

This compound has been identified as a selective antagonist for the M1 muscarinic receptor.[1] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on its binding properties and the experimental procedures used for its evaluation.

Quantitative Binding Affinity

This compound exhibits high affinity for the M1 muscarinic receptor. The primary literature reports its inhibition constant (Ki) at the M1 receptor, demonstrating its potency. While its selectivity is noted to be greater for M1 over M2 receptors, a complete binding profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in available literature.[1]

| Compound | Receptor Subtype | K_i_ (nM) | Reference |

| Nitrocaramiphen | M1 | 5.52 | [1] |

| Nitrocaramiphen | M2 | Data not available | - |

| Nitrocaramiphen | M3 | Data not available | - |

| Nitrocaramiphen | M4 | Data not available | - |

| Nitrocaramiphen | M5 | Data not available | - |

Table 1: Binding Affinity of this compound for Muscarinic Receptors.

Experimental Protocols

The characterization of this compound as a muscarinic antagonist involves standard pharmacological assays. The following are detailed methodologies for key experiments typically employed in such studies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (nitrocaramiphen) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound at muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the specific muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

This compound (test compound).

-

Atropine or another high-affinity non-selective muscarinic antagonist (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the nitrocaramiphen concentration. The IC50 value (the concentration of nitrocaramiphen that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.

Objective: To measure the ability of nitrocaramiphen to block agonist-induced intracellular calcium release mediated by Gq-coupled muscarinic receptors.

Materials:

-

Cells stably expressing the M1, M3, or M5 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period.

-

Antagonist Incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound.

-

Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of a muscarinic agonist (e.g., carbachol) and monitor the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of nitrocaramiphen is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the nitrocaramiphen concentration to determine the IC50 value.

Objective: To measure the ability of nitrocaramiphen to reverse agonist-induced inhibition of adenylyl cyclase activity mediated by Gi-coupled muscarinic receptors.

Materials:

-

Cells stably expressing the M2 or M4 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A muscarinic agonist (e.g., carbachol).

-

This compound.

-

A cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of a muscarinic agonist and forskolin.

-

Incubation: Incubate the cells for a specific period to allow for changes in intracellular cAMP levels.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit.

-

Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. An antagonist like nitrocaramiphen will reverse this inhibition. Plot the percentage of reversal against the logarithm of the nitrocaramiphen concentration to determine the IC50 value.

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. Nitrocaramiphen, as an antagonist, blocks the initial step of these cascades by preventing the binding of acetylcholine (ACh) to the receptor.

Conclusion

This compound is a valuable research tool for studying the role of the M1 muscarinic receptor. Its high affinity and selectivity for the M1 subtype make it a precise probe for elucidating M1-mediated physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of nitrocaramiphen and other novel muscarinic receptor ligands. Future research should aim to establish a complete binding and functional profile of nitrocaramiphen across all five muscarinic receptor subtypes to fully understand its selectivity and potential off-target effects.

References

The Impact of Nitrocaramiphen Hydrochloride on Cholinergic Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of Nitrocaramiphen hydrochloride on cholinergic signaling pathways. The document synthesizes available data to provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience. It outlines the mechanism of action of this compound, presents quantitative data on its receptor interactions, and provides detailed experimental protocols for investigating its effects.

Core Mechanism of Action: Selective Muscarinic M1 Receptor Antagonism

This compound functions as a muscarinic antagonist, exhibiting a notable selectivity for the M1 subtype over the M2 subtype.[1][2] This selectivity is a key characteristic that dictates its pharmacological profile and potential therapeutic applications. The antagonism at the M1 receptor suggests that this compound can modulate a range of physiological processes in the central nervous system, including cognitive functions, which are known to be regulated by M1 receptor activity.[3]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for muscarinic receptor subtypes has been quantified in radioligand binding assays. The following table summarizes the key quantitative data from the foundational study by Hudkins et al. (1991), which first characterized the binding profile of this compound.[4]

| Compound | Receptor Subtype | Ki (nM) | Selectivity (M1 vs. M2) |

| Nitrocaramiphen | M1 | 5.52 | > 26-fold |

| Caramiphen (B1668299) | M1 | 1.2 | 26-fold |

| Pirenzepine | M1 | 5.21 | - |

Note: The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity. The selectivity is expressed as the ratio of Ki values for M2/M1. While the abstract for the primary study on Nitrocaramiphen did not provide the exact Ki for the M2 receptor, it was stated to have a greater selectivity than Caramiphen.[4]

Experimental Protocols

To facilitate further research into the effects of this compound and similar compounds, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a compound to muscarinic receptor subtypes, similar to the methods used to characterize this compound.[5][6][7]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells)[8]

-

Radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-N-methylscopolamine for non-selective binding)[7][9]

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of the radioligand at a fixed concentration (typically at its Kd value)

-

25 µL of the test compound at varying concentrations (to create a competition curve) or buffer for total binding.

-

For non-specific binding determination, add a high concentration of a known non-labeled antagonist (e.g., atropine).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is used to determine if a compound inhibits the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2][10][11][12]

Objective: To measure the rate of acetylthiocholine (B1193921) hydrolysis by AChE and to determine the inhibitory potential of a test compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a working solution of AChE in phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL of phosphate buffer

-

10 µL of the test compound at varying concentrations or buffer for the control.

-

10 µL of the AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Visualizing the Cholinergic Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]

- 3. scispace.com [scispace.com]

- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Nitrocaramiphen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocaramiphen hydrochloride is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a member of the caramiphen (B1668299) analogue family, it exhibits a high affinity for the M1 receptor subtype with significant selectivity over the M2 subtype.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the role of M1 receptors in various physiological and pathological processes. These application notes provide detailed experimental protocols for the in vitro characterization of this compound, including its binding affinity, functional antagonism, and potential cytotoxic effects.

Molecular and Pharmacological Properties

-

Chemical Name: 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride[1][4]

-

Molecular Formula: C₁₈H₂₇ClN₂O₄[4]

-

Molecular Weight: 370.88 g/mol [1]

-

Mechanism of Action: Competitive antagonist of the muscarinic acetylcholine receptor M1.[2][5]

Data Presentation

The following table summarizes the key quantitative data for this compound. This table should be populated with experimentally determined values.

| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |

| Ki (Inhibition Constant) | Muscarinic M1 | 5.52 nM | Rat Cerebral Cortex | [2] |

| Muscarinic M2 | ~392 nM (calculated based on 71-fold selectivity) | Rat Heart | [1][2] | |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Muscarinic M1 | User-determined | e.g., CHO-K1 cells expressing human M1 receptor |

M1 Muscarinic Receptor Signaling Pathway

This compound, as an antagonist, blocks the canonical signaling pathway of the M1 muscarinic acetylcholine receptor. Upon agonist binding (e.g., acetylcholine or carbachol), the M1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a cascade involving the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound competitively binds to the M1 receptor, preventing the agonist from initiating this signaling cascade.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes how to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor using a competition binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

-

[³H]-N-Methylscopolamine ([³H]-NMS) as the radiolabeled ligand.

-

This compound.

-

Atropine (B194438) (for determining non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in Binding Buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare a solution of [³H]-NMS in Binding Buffer at a concentration close to its Kd (e.g., 0.5 nM).

-

Prepare a solution of atropine in Binding Buffer at a high concentration (e.g., 10 µM) to determine non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of Binding Buffer (for total binding).

-

25 µL of atropine solution (for non-specific binding).

-

25 µL of diluted this compound (for competition).

-

-

Add 25 µL of [³H]-NMS solution to all wells.

-

Add 50 µL of the M1 receptor membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add 50 µL of scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Mobilization for IC₅₀ Determination

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M1 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F-12).

-

Carbachol or another suitable muscarinic agonist.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture and Plating:

-

Culture the M1 receptor-expressing cells in appropriate medium.

-

Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to attach overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and add the dye-loading solution.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the diluted this compound to the wells and incubate for 15-30 minutes at room temperature.

-